molecular formula C13H16FNO2S B299239 N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide

Katalognummer B299239
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: NQEORJVUEWDOPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators and has shown promising results in the treatment of various diseases.

Wirkmechanismus

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 works by binding to the heme group of sGC, leading to a conformational change that activates the enzyme. This activation results in the conversion of guanosine triphosphate (GTP) to cGMP, which leads to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been shown to have various biochemical and physiological effects. It has been found to increase cGMP levels, which leads to vasodilation and relaxation of smooth muscle cells. This effect has been observed in various tissues, including the lungs, heart, and penis. N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has also been found to inhibit platelet aggregation and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation without interfering with other signaling pathways. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 is its solubility in water. This can make it difficult to administer in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the research and development of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272. One potential area of study is its use in the treatment of pulmonary arterial hypertension (PAH). N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of PAH. Another potential area of study is its use in the treatment of heart failure. N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been shown to improve cardiac function in animal models of heart failure and may have potential as a therapeutic agent in humans. Additionally, N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 may have applications in the treatment of various other diseases, such as sickle cell disease and cancer. Further research is needed to fully understand the potential therapeutic applications of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272.

Synthesemethoden

The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 involves the reaction of 4-fluoronitrobenzene with bicyclo[2.2.1]hept-2-ene-7-methanol in the presence of a base. The resulting intermediate is then treated with sulfamic acid to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been extensively studied for its therapeutic potential in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been found to stimulate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes vasodilation and relaxation of smooth muscle cells.

Eigenschaften

Produktname

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide

Molekularformel

C13H16FNO2S

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-(3-bicyclo[2.2.1]heptanyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H16FNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2

InChI-Schlüssel

NQEORJVUEWDOPR-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.